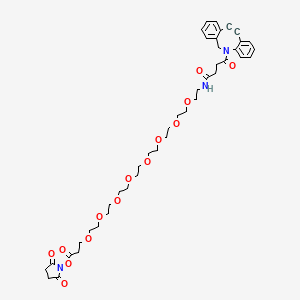

DBCO-PEG8-NHS ester

描述

属性

分子式 |

C42H55N3O14 |

|---|---|

分子量 |

825.9 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C42H55N3O14/c46-38(11-12-39(47)44-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)44)43-16-18-52-20-22-54-24-26-56-28-30-58-32-31-57-29-27-55-25-23-53-21-19-51-17-15-42(50)59-45-40(48)13-14-41(45)49/h1-8H,11-33H2,(H,43,46) |

InChI 键 |

OALUNVCTIRHONS-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DBCO-PEG8-NHS ester |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation and the development of targeted therapeutics.[1][2] This reagent seamlessly integrates two highly efficient chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. The two are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[2][3] This unique architecture enables a versatile, two-step conjugation strategy that is central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6]

The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins and other biomolecules, forming a stable amide bond.[3][7] The DBCO moiety allows for a subsequent, highly specific, and biocompatible copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-modified molecules.[1][5] The PEG8 linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer to minimize steric hindrance.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a discussion of its key applications in biomedical research and drug development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key specifications are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C42H55N3O14 | [4] |

| Molecular Weight | 825.9 g/mol | [4] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage Conditions | Store at -20°C, protect from moisture | [3][4] |

| Reactive Groups | DBCO (reacts with azides), NHS ester (reacts with primary amines) | [1][3] |

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. The following diagrams illustrate the chemical transformations and a general experimental workflow.

Caption: Functional components of this compound.

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Protein Labeling

This protocol describes the labeling of a protein with this compound, followed by conjugation to an azide-modified molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Azide-modified molecule of interest

-

Purification column (e.g., desalting column)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Amine Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification of DBCO-Labeled Protein: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

-

Copper-Free Click Chemistry (SPAAC):

-

Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5- to 5-fold molar excess of the azide-modified molecule is recommended.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the excess azide-modified molecule.

Quantitative Parameters for Protein Labeling:

| Parameter | Recommended Range | Notes | Reference(s) |

| pH for NHS Ester Reaction | 8.3 - 8.5 | Optimal for deprotonated primary amines, balancing reactivity and hydrolysis of the NHS ester. | [3][8] |

| Molar Excess of NHS Ester | 10-20 fold | This should be optimized for the specific protein and desired degree of labeling. | [9] |

| Reaction Time (NHS Ester) | 30-60 min at RT | Longer incubation times may be required at lower temperatures. | [10] |

| Reaction Time (SPAAC) | 4-12 hours at RT | Can be extended to overnight at 4°C to improve efficiency. | [10] |

Protocol 2: Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins on live cells.

Materials:

-

Cells in suspension or adherent culture

-

Ice-cold PBS, pH 8.0

-

This compound

-

Anhydrous DMSO

-

Quenching Solution: PBS with 100 mM glycine

-

Azide-functionalized fluorescent probe

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

-

Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

-

DBCO Labeling:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Add the this compound solution to the cell suspension to a final concentration of 2-5 mM.

-

Incubate for 30 minutes at room temperature. To minimize internalization, the incubation can be performed at 4°C.

-

-

Quenching: Wash the cells three times with the quenching solution to remove excess reagent.

-

Click Reaction:

-

Resuspend the DBCO-labeled cells in a suitable buffer.

-

Add the azide-functionalized fluorescent probe and incubate under conditions appropriate for the specific probe.

-

-

Washing and Analysis: Wash the cells to remove the unbound probe and proceed with analysis (e.g., flow cytometry, fluorescence microscopy).

Caption: Workflow for labeling cell surface proteins.

Applications in Drug Development

This compound is a key enabling technology in the development of sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The synthesis of an ADC using this compound involves first labeling the antibody with the linker, followed by the attachment of an azide-modified drug payload via a SPAAC reaction. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][11] this compound can be used as a component of the linker to connect the target-binding ligand and the E3 ligase-binding ligand during the synthesis of a PROTAC.[4]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, DBCO-PEG8-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery, and proteomics. This document details the molecule's structure and properties, presents quantitative data in a structured format, and offers detailed experimental protocols for its use.

Core Concepts and Structure

This compound is a versatile molecule that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules.[1]

The DBCO group is central to its utility in copper-free click chemistry, enabling rapid and specific ligation to azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal reaction proceeds efficiently under mild conditions, making it ideal for use in complex biological systems without the need for a cytotoxic copper catalyst.[4]

The NHS ester provides a reactive handle for the conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on aminosilane-coated surfaces.[5][6][7] This reaction forms a stable amide bond and is typically carried out at a neutral to slightly basic pH.[5][6]

The hydrophilic PEG8 spacer enhances the water solubility of the molecule and its conjugates.[5][6][7] It also provides a flexible and extended connection between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled species.[5][6]

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below. These values are essential for calculating molar excesses in reaction protocols and for understanding the physical behavior of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₅₅N₃O₁₄ | [5][6][8][9] |

| Molecular Weight | ~825.9 g/mol | [2][5][6][9] |

| Purity | ≥90-98% | [5][6][8][10] |

| Appearance | Oil or solid | [2][11] |

| Solubility | DMSO, DMF, DCM, Water | [5][12] |

| Storage Conditions | -20°C, desiccated | [2][5][13] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the common application of antibody labeling.

Protocol 1: Activation of Antibody with this compound

This protocol describes the initial step of conjugating the DBCO moiety to an antibody via the NHS ester reaction with primary amines.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.5.[][17] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[14]

-

-

Conjugation Reaction:

-

Quenching:

-

Purification:

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol details the subsequent reaction of the DBCO-activated antibody with an azide-containing molecule.

Materials:

-

DBCO-labeled antibody (from Protocol 1)

-

Azide-modified molecule of interest (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the final antibody conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the conjugate and may include size exclusion chromatography, affinity chromatography, or dialysis.

-

Visualizing Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate key processes.

References

- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]

- 5. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]

- 6. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. precisepeg.com [precisepeg.com]

- 9. This compound | C42H55N3O14 | CID 134159736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. glycomindsynth.com [glycomindsynth.com]

- 11. interchim.fr [interchim.fr]

- 12. N-(DBCO-PEG8-carbonyl)-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]

- 13. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, facilitating the precise and efficient labeling and linking of biomolecules. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their scientific endeavors. The molecule's structure consists of three key components: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a two-step conjugation strategy that is both highly efficient and bioorthogonal.

The primary utility of this compound lies in its ability to first react with primary amines on a target molecule, such as the lysine (B10760008) residues of a protein, via its NHS ester functionality. This initial step introduces the DBCO moiety onto the biomolecule. The DBCO group can then specifically and efficiently react with an azide-functionalized molecule through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal nature ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.[1][2] The PEG8 linker enhances the water solubility of the molecule and provides a flexible spacer arm, which helps to minimize steric hindrance during the conjugation process.[3]

Core Mechanism of Action

The utility of this compound is centered around two distinct and sequential chemical reactions:

-

N-hydroxysuccinimide (NHS) Ester Reaction with Primary Amines: This is the first step in the bioconjugation process, where the NHS ester group reacts with primary amines on a target biomolecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Following the successful attachment of the DBCO moiety, the second step involves the reaction of the DBCO group with an azide-functionalized molecule.

NHS Ester Reaction: Covalent Amide Bond Formation

The reaction between the NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

This reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5][6] At a pH below the pKa of the amine (for the lysine side chain, the pKa is around 10.5), the amine group is predominantly protonated (-NH3+) and thus, non-nucleophilic, leading to a significant decrease in the reaction rate.[7] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall yield of the conjugate.[7][8]

dot

Caption: Mechanism of NHS Ester Reaction with a Primary Amine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Bioorthogonal Ligation

The second stage of the conjugation process utilizes the DBCO group, which is a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne drives a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[9] This reaction is a cornerstone of bioorthogonal chemistry because it proceeds with high efficiency and selectivity in complex biological environments without the need for a cytotoxic copper catalyst, which is required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and organisms.[1]

dot

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The efficiency of the bioconjugation process using this compound is influenced by several factors, including reaction kinetics and the competition between aminolysis and hydrolysis of the NHS ester.

NHS Ester Reactivity and Hydrolysis

The success of the initial labeling step is a balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis (reaction with water). The following table summarizes the key parameters influencing this step.

| Parameter | Recommended Range/Value | Notes |

| Optimal pH for Aminolysis | 7.2 - 8.5[5][6] | The optimal pH for the reaction is between 8.3 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis is favored.[7][10] |

| Half-life of NHS Ester Hydrolysis | ~4-5 hours at pH 7.0, 0°C[5][8] | The rate of hydrolysis increases significantly with increasing pH. |

| ~10 minutes at pH 8.6, 4°C[5][8] | This highlights the importance of timely reactions at higher pH. | |

| Molar Excess of NHS Ester | 5- to 20-fold over protein[7] | The optimal ratio depends on the protein and desired degree of labeling.[11] |

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical factor, especially for applications involving low concentrations of reactants or rapid labeling requirements. The reactivity of cyclooctynes is quantified by the second-order rate constant (k₂).

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| DBCO Derivatives | ~0.1 - 2.0 | [12] |

| DBCO | ~0.6 - 1.0 | [13] |

| DIBO | ~0.3 - 0.7 | [13] |

| BCN | ~0.06 - 0.1 | [13] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the procedure for conjugating the DBCO moiety to a protein via its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]

-

Desalting column or dialysis equipment for purification[14]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]

-

-

This compound Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[15]

-

Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1] Note: NHS esters are moisture-sensitive and should be dissolved immediately before use.[6]

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7] The final concentration of the organic solvent should not exceed 10%.[15]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] If the label is light-sensitive, protect the reaction from light.[6]

-

-

Quenching:

-

Purification:

dot

Caption: Experimental Workflow for Protein Labeling with this compound.

Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended.[16]

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction time may vary depending on the reactants and their concentrations.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess azide-containing molecule.[9]

-

-

Characterization:

dot

Caption: Experimental Workflow for the SPAAC Reaction.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of well-defined bioconjugates with high efficiency and specificity. A thorough understanding of its dual mechanism of action, encompassing both the NHS ester-amine reaction and the strain-promoted azide-alkyne cycloaddition, is crucial for the successful design and execution of experiments. By carefully controlling reaction parameters such as pH, molar ratios, and incubation times, researchers can optimize their conjugation strategies for a wide range of applications in drug development, diagnostics, and fundamental research. This guide provides the foundational knowledge and practical protocols to effectively utilize this important reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. dynamic-biosensors.com [dynamic-biosensors.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. docs.aatbio.com [docs.aatbio.com]

The Strategic Role of PEG8 Spacers in Bioconjugation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, is a critical strategy in the design and development of advanced bioconjugates. Among the various lengths of PEG linkers, the eight-unit polyethylene glycol (PEG8) spacer has emerged as a particularly advantageous component in sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer in bioconjugation, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and efficacy of bioconjugates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage PEG8 spacers in their therapeutic design and development endeavors.

Core Principles of PEG8 Spacers in Bioconjugation

The utility of a PEG8 spacer in bioconjugation stems from its unique physicochemical properties, which confer a range of benefits to the resulting bioconjugate.[1]

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, which can lead to aggregation and poor solubility of the bioconjugate.[2] The hydrophilic nature of the PEG8 spacer, with its repeating ethylene (B1197577) glycol units, significantly improves the overall water solubility of the conjugate, mitigating aggregation and enhancing its suitability for intravenous administration.[3][4]

-

Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer.[5] When used as a spacer, the PEG8 chain can create a "hydration shell" around the bioconjugate, masking potentially immunogenic epitopes on the payload or the protein, thereby reducing the likelihood of an immune response.[4][6]

-

Optimized Pharmacokinetics: PEGylation is a well-established method for extending the in vivo circulation half-life of biotherapeutics.[4] The increased hydrodynamic size imparted by the PEG8 spacer reduces renal clearance, leading to a longer circulation time and sustained plasma concentrations of the drug.[2][4] This can translate to less frequent dosing regimens.

-

Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG8 chain acts as a spacer arm, providing optimal spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload.[6] This separation is crucial for minimizing steric hindrance, ensuring that the biological activity of the antibody (e.g., antigen binding) is not compromised by the presence of the payload.[7]

Quantitative Impact of PEG8 Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. A PEG8 spacer often represents a favorable balance between providing sufficient spacing and maintaining a compact molecular size.

Impact on Binding Affinity

The inclusion and length of a PEG spacer can significantly influence the binding affinity of a bioconjugate to its target.

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[1]

As the data indicates, the incorporation of a PEG spacer, including PEG8, resulted in a significantly lower dissociation constant (Kd), signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[1]

Impact on ADC Pharmacokinetics

In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG spacer has a direct and measurable impact on the pharmacokinetic profile.

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[2]

This data clearly demonstrates that increasing the PEG chain length improves the pharmacokinetic profile of the ADC, with a significant improvement observed at the PEG8 length, after which the benefits begin to plateau.[2]

Impact on PROTAC Efficacy

In the development of PROTACs, the linker length is a critical determinant of the stability of the ternary complex and, consequently, the efficiency of target protein degradation. A PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) utilizing a thalidomide-based CRBN ligand and a PEG8 linker demonstrates the following in vitro degradation performance.

| Parameter | Value | Cell Line | Description |

| DC50 | 2.84 µM | HeLa | The concentration of the PROTAC that results in 50% degradation of the target protein. |

| Dmax | 93% | HeLa | The maximum percentage of target protein degradation achieved by the PROTAC. |

(Data for an exemplary IDO1 PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates utilizing PEG8 spacers.

Protocol for Maleimide-Thiol Conjugation with a PEG8 Spacer

This protocol describes the site-specific labeling of a protein with a maleimide-functionalized PEG8 linker.

Materials:

-

Protein with a free cysteine residue (1-10 mg/mL)

-

Mal-amido-PEG8-acid or other maleimide-PEG8 reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer (e.g., HEPES)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer. The buffer must be free of primary amines and thiols.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

-

Prepare Maleimide-PEG8 Stock Solution: Immediately before use, dissolve the Maleimide-PEG8 reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

-

Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG8 stock solution to the protein solution.[1] Gently mix.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1]

-

Quench the Reaction: Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.

-

Purify the PEGylated Protein: Remove unreacted reagents and byproducts using SEC or dialysis.

Protocol for PROTAC Synthesis using a Thalidomide-PEG8-Ts Linker

This protocol details the final conjugation step in the synthesis of a PROTAC, coupling a target protein ligand to the "Thalidomide-NH-PEG8-Ts" building block.

Materials:

-

Thalidomide-NH-PEG8-Ts

-

Protein of Interest (POI) ligand with a primary amine or other nucleophilic group

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Cesium Carbonate (Cs2CO3) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

NMR and Mass Spectrometry for characterization

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.[1]

-

Add Cs2CO3 or DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[1][8]

-

Add the Thalidomide-NH-PEG8-Ts solution (1.0 - 1.2 equivalents).[8]

-

Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[8]

-

Work-up and Purification: Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final PROTAC.[1]

-

Characterization: Confirm the structure and purity of the final PROTAC using NMR and mass spectrometry.[1]

Protocol for Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for synthesizing and purifying a bioconjugate with a PEG8 spacer.

Caption: Mechanism of action for a PROTAC utilizing a PEG8 spacer to induce protein degradation.

Signaling Pathway Context

While a PEG8-conjugated molecule may not directly interact with all components of a signaling pathway, its therapeutic effect is often realized through the modulation of such pathways. The JAK-STAT pathway is a critical signaling cascade in cellular processes like proliferation and inflammation, and its dysregulation is implicated in various diseases, including cancer.

Caption: The JAK-STAT pathway, a key regulator of cellular processes often targeted in therapeutic development.

Conclusion

The PEG8 spacer is a critical and versatile tool in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics. Its inherent hydrophilicity, biocompatibility, and optimal length contribute to improved solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer therapeutics. The quantitative data and detailed experimental protocols provided in this guide underscore the importance of rational linker design and provide a framework for the successful incorporation of PEG8 spacers in the development of next-generation ADCs, PROTACs, and other advanced bioconjugates. By understanding and applying these principles, researchers can accelerate the development of innovative therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. o2hdiscovery.co [o2hdiscovery.co]

- 6. benchchem.com [benchchem.com]

- 7. sciex.com [sciex.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to DBCO-PEG8-NHS Ester for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG8-NHS ester, a bifunctional crosslinker pivotal for advanced protein labeling and bioconjugation. We will delve into its chemical properties, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring two key functional groups: a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional architecture enables a two-step conjugation strategy. The NHS ester facilitates covalent linkage to primary amines on proteins, such as the side chain of lysine (B10760008) residues, while the DBCO group allows for a subsequent copper-free "click chemistry" reaction with azide-containing molecules.[1][2]

The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity of the molecule. This is crucial for improving the solubility and stability of the resulting protein conjugate and minimizing aggregation, a common challenge in bioconjugation.[3][4]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Molecular Formula | C42H55N3O14 | [3][5] |

| Molecular Weight | 825.9 g/mol | [3][5] |

| Purity | Typically >95% | [3][6] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | [3][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6][8] |

| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis. DBCO group is generally stable but can degrade under harsh acidic conditions or in the presence of certain reactive species. | [9][10] |

Mechanism of Action for Protein Labeling

The utility of this compound lies in its two distinct reactive moieties, enabling a sequential and controlled bioconjugation process.

Amine Labeling via NHS Ester

The initial step involves the reaction of the NHS ester with primary amines on the protein surface. This reaction, known as acylation, forms a stable amide bond. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[7][9] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][9]

Copper-Free Click Chemistry via DBCO

Once the protein is labeled with the DBCO group, it can be conjugated to any molecule containing an azide (B81097) group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[2][8]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein labeling. Below are protocols for protein labeling with this compound and a subsequent click chemistry reaction.

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers like Tris, a buffer exchange is necessary.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for Copper-Free Click Chemistry

This protocol describes the conjugation of a DBCO-labeled protein with an azide-containing molecule.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible, azide-free buffer.

-

Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is often recommended to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate to remove any unreacted azide-containing molecule, if necessary, using an appropriate method such as size-exclusion chromatography.

Quantitative Data and Characterization

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, is a critical parameter to determine.

Determining the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Formula for DOL Calculation:

Where:

-

A280 and A309 are the absorbances at the respective wavelengths.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3 for DBCO-PEG linkers).

Degree of Labeling vs. Molar Ratio

The degree of labeling is dependent on several factors, including the protein's surface lysine accessibility and the molar ratio of the this compound to the protein during the labeling reaction. The following table provides representative data on how the DOL can vary with the molar excess of a DBCO-NHS ester.

| Molar Excess of DBCO-NHS Ester | Approximate Degree of Labeling (DOL) |

| 5x | 1-2 |

| 10x | 2-4 |

| 20x | 4-6 |

| 40x | 6-8 |

Note: This data is illustrative and the actual DOL will vary depending on the specific protein and reaction conditions.[11][12]

Troubleshooting

Common issues encountered during protein labeling with this compound and their potential solutions are summarized below.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Hydrolysis of the NHS ester due to moisture.- Suboptimal reaction pH.- Presence of amine-containing buffers (e.g., Tris).- Insufficient molar excess of the labeling reagent. | - Allow the reagent to warm to room temperature before opening.- Prepare fresh solutions in anhydrous DMSO or DMF.- Ensure the reaction pH is between 7.2 and 8.5.- Perform a buffer exchange to an amine-free buffer.- Increase the molar excess of this compound. |

| Protein Aggregation/Precipitation | - High hydrophobicity of the DBCO group.- High degree of labeling.- Suboptimal buffer conditions for protein stability.- High protein concentration. | - Use a lower molar excess of the labeling reagent.- Optimize buffer conditions (e.g., add stabilizing excipients).- Reduce the protein concentration.- Consider using a more hydrophilic PEGylated linker if aggregation persists.[4] |

| Low Yield in Click Reaction | - Incomplete initial DBCO labeling.- Degradation of the azide-containing molecule.- Insufficient incubation time. | - Confirm the DOL of the DBCO-labeled protein.- Use a fresh solution of the azide-containing molecule.- Increase the incubation time or temperature (e.g., 37°C). |

Applications in Research and Drug Development

This compound is a key reagent in various advanced applications.

Antibody-Drug Conjugates (ADCs)

A major application is in the development of ADCs. The this compound can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.[13]

PROTACs and Targeted Protein Degradation

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][14]

Proximity Labeling and Proteomics

DBCO-labeled proteins can be used in proximity labeling studies to identify protein-protein interactions within a cell. In this approach, a DBCO-labeled "bait" protein is introduced into cells, followed by an azide-tagged reporter molecule that can covalently link to nearby proteins upon activation.[15][16]

Visualizations

Experimental Workflow

Caption: General workflow for protein labeling and conjugation.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Targeted Protein Degradation via PROTAC

Caption: PROTAC mechanism for targeted protein degradation.

References

- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. This compound - Taskcm [taskcm.com]

- 3. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. interchim.fr [interchim.fr]

- 10. vectorlabs.com [vectorlabs.com]

- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peg-linker.com [peg-linker.com]

- 14. gentaur.com [gentaur.com]

- 15. From Vision to Reality: A Perspective on the Innovative and Collaborative Forces That Evolved Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteomic navigation using proximity-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DBCO-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a heterobifunctional linker critical to the advancement of modern Antibody-Drug Conjugates (ADCs). We will explore its constituent parts, its mechanism of action in bioorthogonal chemistry, and its role in creating stable, effective, and pharmacokinetically sound ADCs. Detailed experimental protocols and quantitative data are provided to support practical application in a research and development setting.

Introduction: The Role of Advanced Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][] The linker, which connects the antibody to the payload, is a pivotal component that profoundly influences the ADC's stability, efficacy, safety, and pharmacokinetic (PK) profile.[][3]

The this compound linker has emerged as a valuable tool, leveraging "click chemistry" to offer a robust and versatile method for ADC synthesis.[4][5] This linker addresses several key challenges in ADC development, including the need for precise conjugation, improved solubility, and enhanced in vivo stability.[][7]

Core Components and Mechanism of Action

The this compound is a trifunctional molecule, with each component serving a distinct and vital purpose in the construction of an ADC.

-

N-hydroxysuccinimide (NHS) Ester: This highly reactive group forms stable amide bonds with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.[][9] This reaction, typically performed at a pH of 7-9, is a common and effective method for attaching the linker to the monoclonal antibody.[][10] However, this method can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) because antibodies have multiple accessible lysine residues.[][9][11]

-

Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC.[12] It increases the water solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the risk of aggregation.[][12][13] The PEG linker also acts as a flexible spacer, minimizing steric hindrance during the subsequent conjugation step and potentially improving the pharmacokinetic profile by extending circulation half-life and reducing immunogenicity.[][14][15] Studies have shown that a PEG length of at least eight units can significantly improve ADC clearance rates compared to shorter linkers.[3][16]

-

Dibenzocyclooctyne (DBCO): This is the "bioorthogonal handle" of the linker. DBCO is a strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][][18] This reaction is highly specific, efficient, and, crucially, proceeds without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[][19][20][21] The stable triazole ring formed ensures a robust connection between the linker and an azide-modified drug payload.[][21]

ADC Synthesis Workflow

The synthesis of an ADC using this compound is a sequential, two-step process that offers control over the conjugation strategy.

-

Antibody Modification: The monoclonal antibody (mAb) is first reacted with the this compound. The NHS ester moiety forms a covalent amide bond with primary amines on the antibody, primarily the side chains of lysine residues. This step attaches the DBCO-PEG8 handle to the antibody.

-

Payload Conjugation: The DBCO-modified antibody is then purified to remove excess linker. Subsequently, it is reacted with the azide-functionalized cytotoxic payload. The DBCO and azide groups undergo a rapid and specific SPAAC reaction to form the final, stable ADC.[][19]

// Nodes mAb [label="Monoclonal Antibody (mAb)\n- Lysine Residues", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Lysine Conjugation\n(pH 7-9)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; DBCO_mAb [label="DBCO-Modified mAb", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification1 [label="Purification\n(e.g., Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Azide_Drug [label="Azide-Modified\nCytotoxic Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: SPAAC Reaction\n(Copper-Free Click)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; ADC_Final [label="Final ADC", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification2 [label="Purification\n(e.g., HIC / SEC)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Characterization [label="Characterization\n(DAR, Purity, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];

// Edges mAb -> Step1; Linker -> Step1; Step1 -> DBCO_mAb [label="Amide Bond Formation"]; DBCO_mAb -> Purification1; Purification1 -> Step2; Azide_Drug -> Step2; Step2 -> ADC_Final [label="Stable Triazole Linkage"]; ADC_Final -> Purification2; Purification2 -> Characterization; } dot Caption: Two-step workflow for ADC synthesis using this compound.

Quantitative Data Summary

The performance of an ADC is defined by key quantitative parameters. The use of a this compound linker influences these metrics.

| Parameter | Typical Value / Observation | Method of Analysis | Significance | Citations |

| Drug-to-Antibody Ratio (DAR) | Heterogeneous, typically 0-8 | HIC-HPLC, RP-HPLC, LC-MS | A critical quality attribute affecting both efficacy and safety. Low DAR may reduce potency; high DAR can increase toxicity and clearance. | [1][][22][23][24] |

| Conjugation Efficiency (Lysine) | Variable; depends on mAb, pH, and linker:mAb ratio. | HIC-HPLC | Indicates the extent of antibody modification. Non-selective nature of NHS esters leads to a statistical distribution of species. | [9][11] |

| SPAAC Reaction Kinetics | Fast second-order rate constants. | Spectrophotometry (loss of DBCO absorbance) | The rapid, bioorthogonal nature of the SPAAC reaction allows for efficient conjugation under mild, physiological conditions. | [18][25] |

| ADC Stability (Linker Half-Life) | DBCO-triazole bond is highly stable. | ELISA, LC-MS | High in vivo stability is crucial to prevent premature drug release in circulation, minimizing off-target toxicity. | [26][27] |

| Pharmacokinetics (Clearance) | Clearance rate decreases with PEG length. PEG8 provides a PK profile approaching that of the parent antibody. | In vivo animal studies, ELISA | The hydrophilic PEG8 linker shields hydrophobic payloads, reducing clearance and increasing exposure. | [3][13][16][28] |

| Purity / Aggregation | PEG8 linker mitigates aggregation caused by hydrophobic payloads. | Size Exclusion Chromatography (SEC) | High purity and low aggregation are essential for safety, efficacy, and manufacturability. | [][12][29] |

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters such as buffer composition, reaction times, and molar excess of reagents should be optimized for each specific antibody and payload combination.

Protocol 5.1: Antibody Modification with this compound

This protocol details the conjugation of the DBCO-PEG8 linker to an antibody via lysine residues.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (e.g., 7K MWCO) or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[30]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio must be determined empirically.[30][31]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[30][32]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[30][32]

-

Purification: Remove unreacted this compound and quenching agent by passing the reaction mixture through a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[29][32]

-

Characterization: Determine the concentration of the purified DBCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 5.2: SPAAC Conjugation of Azide-Payload to DBCO-Modified Antibody

This protocol describes the copper-free click reaction to form the final ADC.

Materials:

-

Purified DBCO-modified antibody

-

Azide-modified cytotoxic payload (dissolved in a compatible solvent like DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Add the azide-modified payload to the DBCO-modified antibody solution. A molar excess of the payload (e.g., 1.5 to 3-fold over the estimated number of DBCO sites) is typically used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at 4°C or room temperature. Reaction times can range from 4 to 18 hours, depending on the reactants' concentration and reactivity.[30][32]

-

Purification: The final ADC must be purified to remove unreacted payload, payload aggregates, and other process-related impurities.[29][33] Common methods include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the isolation of species with different DARs.[][29]

-

Tangential Flow Filtration (TFF): A scalable method for buffer exchange and purification.[29]

-

Protocol 5.3: ADC Characterization - DAR Determination by HIC-HPLC

The average DAR and the distribution of drug-loaded species are critical quality attributes.[1][22] HIC is a standard method for this analysis.[23][24]

Materials:

-

Purified ADC sample

-

HIC HPLC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]

-

Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[1]

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes).[1][29]

-

Detection: Monitor the elution profile at 280 nm.[29]

-

Data Analysis:

-

Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The first peak is typically the unconjugated antibody (DAR=0), followed by DAR=1, DAR=2, etc.[23]

-

Integrate the peak areas for each species.

-

Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

-

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its design ingeniously combines a well-established antibody conjugation method (NHS ester) with a highly efficient and biocompatible bioorthogonal reaction (SPAAC). The inclusion of a hydrophilic PEG8 spacer is critical for improving the physicochemical and pharmacokinetic properties of the resulting ADC, particularly when using hydrophobic payloads. By providing a robust, stable, and versatile platform for linking antibodies and drugs, this linker enables the development of more homogeneous, soluble, and effective antibody-drug conjugates. The detailed protocols and data presented in this guide serve as a foundational resource for researchers working to harness the full potential of this powerful bioconjugation tool.

References

- 1. ymc.eu [ymc.eu]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03825F [pubs.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 31. interchim.fr [interchim.fr]

- 32. researchgate.net [researchgate.net]

- 33. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

An In-depth Technical Guide to Utilizing DBCO-PEG8-NHS Ester for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of DBCO-PEG8-NHS ester as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for synthesis and evaluation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis.

| Property | Value | Source |

| Molecular Formula | C42H55N3O14 | --INVALID-LINK-- |

| Molecular Weight | 825.9 g/mol | --INVALID-LINK-- |

| CAS Number | 2553412-88-5 | --INVALID-LINK--[1] |

| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

| Storage | -20°C to -80°C, desiccated | --INVALID-LINK--[1] |

Key Functional Groups and Their Reactivity

The versatility of this compound stems from its two key functional groups:

-

DBCO (Dibenzocyclooctyne): This group enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily at physiological temperatures without the need for a copper catalyst, which can be toxic to cells.

-

NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on a protein or an amine-functionalized small molecule ligand.

The polyethylene (B3416737) glycol (PEG)8 spacer provides several advantages, including enhanced water solubility of the final PROTAC molecule and a flexible chain to allow for optimal orientation of the two ligands for ternary complex formation.

PROTAC Synthesis Strategy using this compound

A common strategy for synthesizing a PROTAC using this compound involves a two-step process. This modular approach allows for the separate synthesis and purification of the POI ligand and the E3 ligase ligand before their final conjugation.

References

The Properties of DBCO-PEG8-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a critical heterobifunctional linker used in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's characteristics to ensure its optimal use in experimental settings.

Overview of this compound

This compound is a versatile crosslinker featuring a DBCO group for copper-free click chemistry reactions with azide-modified molecules and an NHS ester for covalent bonding with primary amines on proteins and other biomolecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improves solubility in aqueous media, and provides a flexible connection that minimizes steric hindrance.[2][3] This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental protocols. The presence of the hydrophilic PEG8 spacer significantly enhances its solubility in aqueous solutions.[2][3] Detailed solubility data is presented in Table 1.

| Solvent | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |

| Dichloromethane (DCM) | Soluble | - |

| Dimethylformamide (DMF) | Soluble | - |

| Water | Soluble | The hydrophilic PEG spacer improves water solubility.[2][3] |

Table 1: Solubility of this compound

Stability and Storage

The stability of the NHS ester moiety is highly dependent on pH and moisture. NHS esters are susceptible to hydrolysis, which can compromise the reactivity of the linker.

pH-Dependent Stability

The rate of hydrolysis of the NHS ester is significantly influenced by pH. The stability decreases as the pH becomes more alkaline.[4]

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 2: Half-life of NHS Esters in Aqueous Solution [3]

Storage Recommendations

To maintain the integrity and reactivity of this compound, proper storage is essential. The compound is moisture-sensitive.[5]

| Condition | Duration | Notes |

| -20°C (Stock Solution) | 1 month | Sealed storage, away from moisture.[1] |

| -80°C (Stock Solution) | 6 months | Sealed storage, away from moisture.[1] |

Table 3: Recommended Storage Conditions for Stock Solutions [1]

It is advisable to allow the product to equilibrate to room temperature before opening to prevent moisture condensation.[5] For long-term stability, purging the container with an inert gas like nitrogen or argon is recommended.

Experimental Protocols

General Protocol for Protein Labeling

This protocol outlines a general procedure for conjugating this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[5]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3][5]

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for Assessing NHS Ester Stability

The stability and reactivity of the NHS ester can be assessed by quantifying the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4]

Materials:

-

This compound

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

0.5-1.0 N NaOH

-

Spectrophotometer

Procedure:

-

Sample Preparation: Weigh 1-2 mg of this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[4]

-

Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the baseline absorbance.[4]

-

Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Mix for 30 seconds.[4]

-

Final Absorbance: Promptly measure the absorbance at 260 nm. This measurement should be taken within one minute of adding the NaOH.[4]

-

Analysis: The increase in absorbance at 260 nm is proportional to the amount of released NHS, indicating the amount of active NHS ester in the sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

References

In-Depth Technical Guide to DBCO-PEG8-NHS Ester: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a trifunctional linker widely utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical properties, supplier information, and key applications, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research and development setting.

Core Concepts and Chemical Properties

This compound is a heterobifunctional crosslinker that leverages two distinct and highly efficient chemical reactions: the NHS ester-mediated amine coupling and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The molecule consists of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide-functionalized molecules via a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for use in complex biological systems.[3][]

-

Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[1]

-

N-hydroxysuccinimide (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.[1]

The combination of these functionalities allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecules.

Supplier Information and Product Specifications

A variety of chemical suppliers offer this compound, often with slight variations in purity and formulation. Below is a summary of typical product specifications from prominent suppliers.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Solubility |

| BroadPharm | BP-24019 | C42H55N3O14 | 825.9 | >95% | -20°C | DMSO, DCM, DMF |

| MedChemExpress | HY-140273 | C42H55N3O14 | 825.91 | 98.34% | -20°C (powder) | DMSO |

| Click Chemistry Tools | 1198 | C42H55N3O14 | 825.91 | >95% | -20°C | DMSO, DMF |

| BroadPharm | BP-40383 (DBCO-N-bis(PEG8-NHS ester)) | C65H94N4O26 | 1347.5 | >95% | -20°C | Not specified |

Note: This table is a representative sample and is not exhaustive. Researchers should always consult the supplier's technical datasheet for the most up-to-date information.

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The NHS ester end of the linker reacts with lysine residues on the antibody surface. Following purification, the DBCO-functionalized antibody can then be conjugated to an azide-containing drug molecule via SPAAC. The PEG8 spacer helps to improve the pharmacokinetic properties of the final ADC.

PROTACs